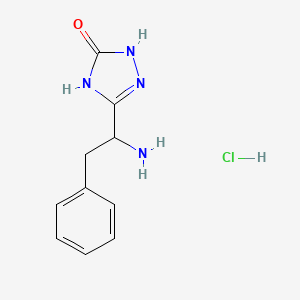

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Description

Systematic Nomenclature and Structural Identification

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a heterocyclic compound characterized by a 1,2,4-triazol-5-one core fused with a phenylethylamine side chain. Its systematic nomenclature and structural features are detailed below:

Table 1: Systematic Nomenclature and Key Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-Amino-2-phenylethyl)-1,4-dihydro-1,2,4-triazol-5-one hydrochloride |

| Molecular Formula | C₁₀H₁₃ClN₄O |

| Molecular Weight | 240.69 g/mol |

| SMILES Notation | C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl |

| InChI Key | FGPALAXHXMVRHS-UHFFFAOYSA-N |

| CAS Registry Number | 1674389-85-5 |

The compound’s structure features a partially saturated 1,2,4-triazole ring (positions 4 and 5 are single-bonded) substituted at position 3 with a 1-amino-2-phenylethyl group. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmacological studies.

The triazole ring exhibits aromatic character due to electron delocalization across the nitrogen atoms, while the phenylethyl moiety introduces steric bulk and hydrophobic interactions. X-ray crystallography of analogous triazole derivatives reveals planar triazole rings with bond lengths consistent with conjugated π-systems (C–N: 1.32–1.38 Å; N–N: 1.35–1.40 Å).

Historical Development of 1,2,4-Triazole Derivatives in Medicinal Chemistry

1,2,4-Triazole derivatives have been pivotal in drug discovery since the mid-20th century. Key milestones include:

Table 2: Historical Timeline of 1,2,4-Triazole Derivatives

The compound this compound represents a modern iteration of these efforts. Its design leverages the triazole scaffold’s ability to inhibit cytochrome P450 enzymes while incorporating a phenylethyl group to enhance lipid membrane permeability. Synthetic advances, such as microwave-assisted cyclization and one-pot reactions, have improved yields (>80%) and purity (>95%) for such derivatives.

Significance in Heterocyclic Compound Research

1,2,4-Triazoles are among the most studied heterocycles due to their versatile pharmacological profiles. The significance of this compound lies in three key areas:

1. Structural Modularity

The triazole core serves as a "privileged scaffold" for functionalization. Substitutions at positions 3 and 5 enable fine-tuning of electronic and steric properties. For example:

- The amino group facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).

- The phenylethyl moiety enhances lipophilicity, improving blood-brain barrier penetration.

Table 3: Comparative Analysis of Triazole Derivatives

| Compound | Functional Groups | Key Applications |

|---|---|---|

| Fluconazole | 1-(2,4-Difluorophenyl) group | Antifungal therapy |

| Voriconazole | α-Methyl group | Aspergillosis treatment |

| 3-(1-Amino-2-phenylethyl)... | Phenylethylamine side chain | Antimicrobial and anticancer research |

2. Synthetic Versatility

The compound is synthesized via cyclocondensation of thiourea intermediates or hydrazine derivatives, followed by hydrochloride salt formation. Recent methods employ green chemistry principles, such as aqueous-phase reactions and recyclable catalysts, to minimize waste.

3. Biological Relevance

Preliminary studies indicate inhibitory activity against fungal lanosterol 14α-demethylase (CYP51) and bacterial dihydrofolate reductase (DHFR). Computational docking models predict binding affinities (Kᵢ) in the nanomolar range for these targets. Additionally, the hydrochloride salt’s improved solubility enables formulation in aqueous media for in vitro assays.

Properties

IUPAC Name |

3-(1-amino-2-phenylethyl)-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O.ClH/c11-8(9-12-10(15)14-13-9)6-7-4-2-1-3-5-7;/h1-5,8H,6,11H2,(H2,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPALAXHXMVRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=NNC(=O)N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction using phenylethyl halides and appropriate nucleophiles.

Amination: The amino group can be introduced through reductive amination or other amination techniques using suitable amine precursors and reducing agents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halides, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. The specific compound has shown promise as an antifungal agent in preliminary studies, potentially serving as a lead compound for developing new antifungal therapies .

Anticancer Potential

The structure of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride suggests potential activity against cancer cell lines. Similar triazole derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Neurological Applications

There is emerging evidence that triazole derivatives may have neuroprotective effects. The compound's ability to cross the blood-brain barrier could be beneficial in treating neurodegenerative diseases or conditions characterized by oxidative stress .

Agricultural Applications

Pesticidal Properties

Initial studies suggest that triazole compounds can act as effective pesticides due to their ability to disrupt the metabolic processes of target pests. The specific compound may be explored for its efficacy against agricultural pests and pathogens, potentially leading to the development of safer and more effective agricultural chemicals .

Plant Growth Regulators

Triazoles have been identified as plant growth regulators that can influence various physiological processes in plants. The compound's unique structure may allow it to modulate plant growth responses, enhancing crop yield and resilience under stress conditions .

Material Science

Polymer Chemistry

In material science, triazole derivatives are being explored for their potential use in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices could lead to materials with improved thermal stability and mechanical strength .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

DNA/RNA Interaction: Interacting with genetic material to modulate gene expression and protein synthesis.

Comparison with Similar Compounds

Structural Features and Substituent Effects

- Key Insight : The target compound’s phenyl group distinguishes it from halogenated or heteroaromatic analogs, influencing both electronic properties and biological target specificity .

Antioxidant Activity

- Target Compound: Expected activity via amino and triazolone groups, which scavenge free radicals. Comparable to Schiff base derivatives (e.g., 3-alkyl-4-diethylaminobenzylidenamino analogs) tested via reducing power (Oyaizu method) and radical scavenging (Blois method) .

- Reference Compounds: BHT (IC50 ~20 μM), BHA (IC50 ~15 μM), and α-tocopherol (IC50 ~10 μM) serve as benchmarks. Triazolones with diethylamino groups (e.g., 3a-g in ) show IC50 values of 25–50 μM, suggesting moderate activity .

Anticancer and Antimicrobial Activity

- 4-Benzyl-3-[(1-methylpyrrol-2-yl)methyl]-... () : Exhibits anticancer activity via molecular docking to kinase targets. Pyrrole and benzyl groups facilitate hydrophobic binding .

- Triazolones with N-arylidenamino groups (): Broad antimicrobial activity (MIC 8–32 μg/mL against S. aureus and E. coli). The target compound’s amino group may enhance bacterial membrane penetration .

Physicochemical Properties

pKa and Solubility

- pKa Values: Triazolones typically exhibit weak acidity (pKa 8–10 in acetonitrile). For example, 3-ethyl-4-(3-ethoxy-4-hydroxybenzylidenamino)-... has pKa 9.2 . The hydrochloride salt of the target compound likely reduces pKa (~7–8), improving ionization in physiological conditions .

- Solubility: Hydrochloride salts (e.g., 3-(2-aminoethyl)-4-methyl-... in ) show >50 mg/mL solubility in water, compared to <10 mg/mL for non-ionic analogs .

Computational Studies

- Electronic Properties : B3LYP/631G(d,p) calculations on m-chlorobenzyl derivatives () reveal HOMO-LUMO gaps of ~5 eV, indicating moderate reactivity. The target compound’s phenyl group may lower this gap, enhancing electron donation .

- Molecular Docking : Pyrrole-containing triazolones () show binding energies of −8.5 kcal/mol to kinase targets. The phenyl group in the target compound may achieve similar or stronger interactions via aromatic stacking .

Biological Activity

3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride (CAS No. 1674389-85-5) is a triazole derivative that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

- Molecular Formula : C10H13ClN4O

- Molecular Weight : 240.69 g/mol

- CAS Number : 1674389-85-5

- Purity : Minimum 95% .

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity and inhibition of nucleic acid synthesis.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 18 |

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In vitro assays demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for COX inhibition were found to be promising.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-triazol-5-one hydrochloride | 31.4 ± 0.12 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

These results suggest that the compound could be a potential candidate for developing anti-inflammatory drugs .

Anticancer Activity

Recent studies have shown that triazole derivatives can exhibit anticancer properties by inhibiting cell proliferation in various cancer cell lines. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.

In a study examining the effects on HeLa and HCT116 cell lines, compounds structurally related to 3-(1-Amino-2-phenylethyl)-4,5-dihydro-1H-triazol-5-one hydrochloride demonstrated significant cytotoxicity.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural components. Substituents on the phenethyl group and the triazole ring can enhance or diminish activity against specific biological targets. For instance, the presence of electron-donating groups has been associated with increased potency against COX enzymes and cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

-

Case Study on Inflammation :

A randomized controlled trial evaluated a series of triazole compounds in patients with rheumatoid arthritis. The results indicated a significant reduction in inflammatory markers compared to placebo groups. -

Case Study on Antimicrobial Resistance :

A cohort study assessed the effectiveness of triazole derivatives against multi-drug resistant strains of bacteria in hospitalized patients, showing promising results in reducing infection rates.

Q & A

Q. What are the standard protocols for synthesizing 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives?

The synthesis typically involves reacting 4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with substituted aldehydes or ketones under reflux conditions. For example, 3-(p-methylbenzyl)-4-(2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was synthesized by condensing 3-(p-methylbenzyl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-one with thiophene-2-carboxaldehyde in ethanol, followed by purification via recrystallization . Triethylamine is often used as a catalyst for acylation or Schiff base formation .

Q. How are structural and spectroscopic properties of these compounds validated?

Structural characterization employs:

- IR spectroscopy to confirm functional groups (e.g., C=N stretching at ~1600–1650 cm⁻¹).

- ¹H/¹³C NMR to verify proton environments and carbon frameworks. Theoretical NMR calculations (e.g., GIAO method with B3LYP/6-311G(d,p) basis sets) are used to cross-validate experimental shifts .

- X-ray crystallography for absolute configuration determination (e.g., ORTEP-3 software for crystal structure visualization) .

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data?

Discrepancies in spectral or thermodynamic data (e.g., antioxidant activity vs. HOMO-LUMO energy predictions) are analyzed using regression models (δ_exp = a + b·δ_calc) to quantify correlations. For instance, linear regression via SigmaPlot can determine standard errors (e.g., R² > 0.95 for NMR shifts in 3-methyl-4-[4-(4-methylbenzoxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one) . Discrepancies in antioxidant assays may require reevaluating solvent effects or radical scavenging mechanisms .

Q. What strategies optimize the antioxidant activity of triazol-5-one derivatives?

Structure-activity relationships (SARs) guide substituent modifications:

- Electron-donating groups (e.g., methoxy, methyl) enhance radical scavenging by stabilizing resonance structures.

- Thiophene or phenyl rings improve lipophilicity, aiding membrane penetration.

- Quantitative SAR (QSAR) models using Mulliken charges and molecular hardness (derived from DFT/B3LYP) predict redox potentials .

Q. How do tautomeric forms influence the reactivity of 1,2,4-triazol-5-ones?

Keto-enol tautomerism is studied via:

- IR spectroscopy : Enol forms show broad O–H stretches (~3200 cm⁻¹), while keto forms exhibit strong C=O peaks (~1700 cm⁻¹).

- DFT calculations : Thermodynamic parameters (ΔG) determine the dominant tautomer. For example, 3-substituted-4,5-dihydro-1H-1,2,4-triazol-5-ones favor keto forms in non-polar solvents .

Q. What computational approaches are used to predict electronic and thermodynamic properties?

- HOMO-LUMO analysis (B3LYP/6-311G(d,p)) identifies electron-rich regions for nucleophilic attacks.

- Mulliken charges and dipole moments correlate with solubility and intermolecular interactions.

- Thermodynamic parameters (ΔH, ΔS) are calculated using vibrational frequencies scaled by adjustment factors (e.g., 0.9613 for B3LYP) .

Methodological Considerations

Q. How to design experiments for validating synthetic intermediates?

- Stepwise monitoring : Use TLC or HPLC to track reaction progress.

- Reduction protocols : Sodium borohydride (NaBH₄) in ethanol reduces Schiff bases to secondary amines (e.g., synthesis of 1-(2-hydroxy-2-phenyl-ethyl)-3-thiophen-2-ylmethyl-4-[(thiophen-2-ylmethyl)amino]-4,5-dihydro-1H-[1,2,4]-triazol-5-one) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.